molecular formula C13H17N3O3 B3424197 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS No. 335210-47-4

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B3424197
CAS No.: 335210-47-4
M. Wt: 263.29 g/mol
InChI Key: JYTMTVBQIJBDGR-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the piperidine ring in this compound contributes to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of 4-(4-Methylpiperidin-1-yl)benzamide: The nitrated benzamide is then reacted with 4-methylpiperidine to form 4-(4-Methylpiperidin-1-yl)benzamide. This step involves nucleophilic substitution, where the piperidine ring is introduced to the benzamide structure.

    Final Product Formation: The final step involves the purification and isolation of this compound through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Oxidation: Hydrogen peroxide and acetic acid as a solvent.

    Substitution: Various nucleophiles (e.g., amines, thiols) and solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzamide.

    Oxidation: this compound N-oxide.

    Substitution: Derivatives with different substituents on the piperidine ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is evaluated for its pharmacological properties, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s binding affinity to target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    4-(4-Methylpiperidin-1-yl)aniline: This compound lacks the nitro group and has different chemical and biological properties.

    4-(4-Methylpiperidin-1-yl)-3-aminobenzamide: This compound is the reduced form of this compound and has an amino group instead of a nitro group.

    4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amide group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTMTVBQIJBDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387750
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335210-47-4, 6637-54-3
Record name 4-(4-Methyl-1-piperidinyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335210-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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